molecular formula C13H17FN2O3 B2667482 tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate CAS No. 137895-52-4

tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate

Cat. No.: B2667482
CAS No.: 137895-52-4
M. Wt: 268.288
InChI Key: YAPXLKXBUCBBRK-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate ( 137895-52-4) is a synthetic carbamate derivative of significant interest in medicinal and organic chemistry research . This compound features a molecular formula of C13H17FN2O3 and a molecular weight of 268.29 g/mol . Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, a valuable feature for safeguarding amines during multi-step synthetic processes, and a 4-fluorophenyl moiety which can influence the molecule's electronic properties and binding affinity. Carbamate compounds are extensively studied as key intermediates in the development of pharmacologically active molecules . Researchers investigate their potential as covalent inhibitors for enzymes such as cholinesterases, with applications explored in neurological studies . Furthermore, certain carbamate scaffolds have been identified to exhibit affinity for melatonin receptors (hMT1 and hMT2), suggesting a potential research vector in the study of circadian rhythm regulation and related disorders . This makes this compound a versatile building block for constructing more complex heterocyclic systems or bifunctional compounds, including those based on pyrimidine derivatives, for targeted protein degradation and other innovative therapeutic strategies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[2-(4-fluoroanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPXLKXBUCBBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate . The isocyanate derivative formed is then trapped to yield the desired carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl carbamates, while reduction can produce fluorophenyl amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Psychoactive Drug Development :
    Tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate is structurally related to compounds like pimavanserin, which is used for treating psychosis associated with Parkinson’s disease. Research indicates that derivatives of this compound can act as selective serotonin 5-HT receptor inverse agonists, potentially leading to advancements in antipsychotic therapies with fewer side effects compared to traditional medications .
  • Neuroprotective Studies :
    Recent studies have indicated that compounds similar to this compound exhibit protective effects against neurodegenerative conditions. For instance, a study demonstrated that related carbamate derivatives could inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. The findings suggested moderate protective activity in astrocytes against toxic insults from amyloid-beta peptides .

Insecticide Development

The compound has been investigated for its potential as an insecticide targeting acetylcholinesterase in mosquitoes. Given the rise of insect-borne diseases, the search for effective insecticides has intensified. Research shows that carbamate compounds can effectively inhibit mosquito acetylcholinesterase, providing a pathway for developing new insecticides that are both effective and environmentally friendly .

Case Studies and Research Findings

Study Focus Findings Reference
Psychoactive Drug DevelopmentDemonstrated efficacy as a serotonin receptor inverse agonist with fewer side effects than traditional antipsychotics
NeuroprotectionExhibited protective effects against amyloid-beta toxicity in astrocytes; potential application in Alzheimer's treatment
Insecticide ActivityEffective inhibition of mosquito acetylcholinesterase; potential for novel insecticide formulation

Mechanism of Action

The mechanism of action of tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: The 4-fluorophenyl group enhances electrophilicity, aiding in nucleophilic substitution reactions.
  • Steric Effects : The tert-butyl group universally provides steric protection to the carbamate nitrogen, enhancing stability during synthetic steps .
  • Functional Diversity : Bromine (in ) and ketone (in ) groups expand utility in cross-coupling reactions or as handles for further derivatization.

Biological Activity

Tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate, with a CAS number of 1334146-59-6, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological effects, particularly in neuroprotection and enzyme inhibition.

Molecular Structure and Properties

  • Molecular Formula : C₁₅H₂₁FN₂O₃
  • Molecular Weight : 296.34 g/mol
  • Chemical Structure : The compound features a tert-butyl group, a carbamate moiety, and a 4-fluorophenyl group, which contribute to its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in the treatment of Alzheimer’s disease as they prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. Preliminary studies suggest that this compound may exhibit AChE inhibitory activity, although specific IC₅₀ values for this compound are not yet established.
  • β-Secretase (BACE1) : This enzyme plays a significant role in the production of amyloid-beta peptides, which aggregate to form plaques in Alzheimer’s disease. Compounds with similar structures have shown promising results in inhibiting BACE1 activity, potentially reducing amyloid plaque formation.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may protect neuronal cells from toxicity induced by amyloid-beta peptides. The compound's protective mechanisms may involve:

  • Reducing oxidative stress markers.
  • Modulating inflammatory responses by decreasing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

  • In Vitro Studies : A study evaluated the effects of similar carbamate derivatives on astrocyte cell viability in the presence of amyloid-beta. Results indicated that these compounds could enhance cell survival rates by mitigating oxidative stress and inflammation, suggesting a potential neuroprotective role.
  • In Vivo Models : Animal models have been utilized to assess the efficacy of related compounds in reducing amyloid plaque burden. While specific data on this compound is limited, analogous compounds demonstrated significant reductions in plaque formation compared to control groups.

Research Findings Summary

Activity Effect Reference
AChE InhibitionPotential inhibitory effect
β-Secretase InhibitionPotential inhibition observed
NeuroprotectionIncreased cell viability against Aβ toxicity
Anti-inflammatory EffectsReduced TNF-α and IL-6 levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via a carbamate coupling strategy. A typical approach involves reacting 4-fluorophenyl isocyanate with tert-butyl glycinate under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. Reaction efficiency depends on stoichiometric control (1:1 molar ratio of reactants) and inert atmosphere to prevent hydrolysis .
  • Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Purify the crude product using column chromatography (silica gel, gradient elution) to achieve >95% purity. Yield improvements (up to 70–75%) are achievable by extending reaction time to 12–16 hours .

Q. What analytical techniques are critical for characterizing tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm carbamate linkage (δ ~155 ppm for carbonyl carbon) and fluorine substitution (¹⁹F NMR: δ ~-115 ppm for para-fluorine) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 296.13 (C₁₃H₁₆FN₂O₃⁺) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3300 cm⁻¹ (N-H stretch) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong acids/bases, which may hydrolyze the carbamate group .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Stability data indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamate group in cross-coupling reactions?

  • Mechanism : The tert-butyl carbamate acts as a directing/protecting group. DFT studies suggest that electron-withdrawing fluorine on the phenyl ring enhances electrophilicity at the carbamate carbonyl, facilitating nucleophilic attack (e.g., in Suzuki-Miyaura couplings). Steric hindrance from the tert-butyl group slows undesired side reactions .
  • Experimental Validation : Use kinetic studies (e.g., variable-temperature NMR) to monitor intermediate formation. Compare reaction rates with/without fluorine substitution to isolate electronic effects .

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